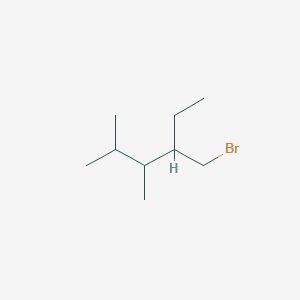![molecular formula C9H16BrNO B13197104 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H16BrNO and a molecular weight of 234.13344 g/mol . This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings share a single atom. The presence of bromine, oxygen, and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane typically involves the bromination of a precursor compound. One common method is the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides using 2-bromoethan-1-ol as the brominating reagent . This process employs paired electrolysis to produce bromine from both cathodic reduction and anodic oxidation, which then acts as an electrophile in the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.
Cyclization Reactions: The compound can participate in spirocyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Brominating Agents: 2-bromoethan-1-ol is commonly used for bromination.
Catalysts: Noble metals and photo-catalysts can facilitate spirocyclization reactions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further transformed into other chemical entities .
Scientific Research Applications
3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane involves its ability to participate in electrophilic and nucleophilic reactions. The bromine atom acts as an electrophile, making the compound reactive towards nucleophiles. This reactivity allows it to form various derivatives and participate in complex chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[4.5]decane: Lacks the bromomethyl and oxa groups, making it less reactive in certain chemical reactions.
3-(Chloromethyl)-2-oxa-8-azaspiro[4.5]decane: Similar structure but with chlorine instead of bromine, which affects its reactivity and applications.
Uniqueness
3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which enhances its reactivity and makes it suitable for a wider range of chemical reactions and applications compared to its analogs.
Properties
IUPAC Name |
3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMYMVGIRFWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
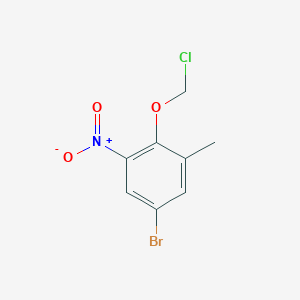
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
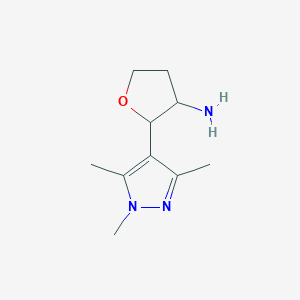
![5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13197031.png)
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
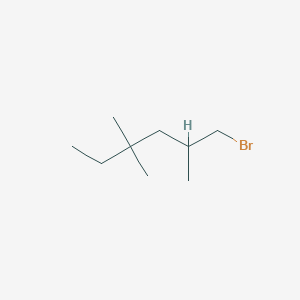
![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
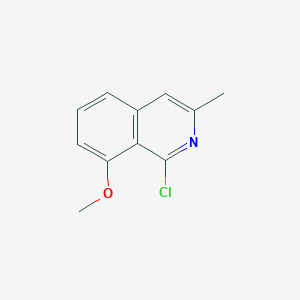
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
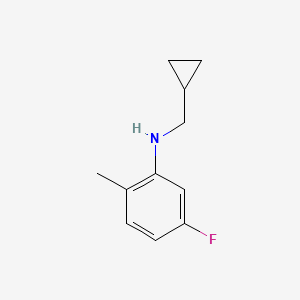
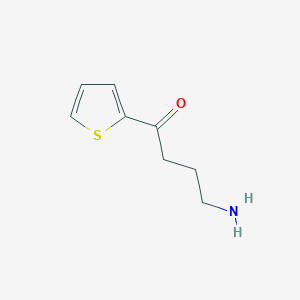
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
